Fluorometholone
Overview
Description
Fluorometholone is a synthetic glucocorticoid used primarily in the treatment of inflammatory eye diseases. It is known by several brand names, including Efflumidex, Flucon, FML Forte, and FML . The compound is chemically identified as 6α-methyl-9α-fluoro-11β,17α-dihydroxypregna-1,4-diene-3,20-dione . It is employed in ophthalmic formulations to alleviate inflammation in the palpebral and bulbar conjunctiva, cornea, and anterior segment of the eye .
Scientific Research Applications
Fluorometholone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on steroid activity.
Biology: Researchers use this compound to investigate the cellular mechanisms of glucocorticoid action.
Medicine: It is extensively studied for its anti-inflammatory properties and its potential use in treating various inflammatory conditions beyond ophthalmic applications.
Mechanism of Action
Target of Action
Fluorometholone is a synthetic glucocorticoid . Its primary targets are cells in the eye where inflammation is present . It is used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .
Mode of Action
This compound readily penetrates cells to induce the production of lipocortins, the proteins responsible for modulating the action of prostaglandins and leukotrienes . These are key mediators of the inflammatory response. By inhibiting their action, this compound effectively reduces inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of the inflammatory response to a variety of inciting agents . This includes the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Result of Action
The result of this compound’s action is the reduction of inflammation in the eye . By inhibiting the inflammatory response, it helps to relieve symptoms such as redness, swelling, and pain .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and concentration of the buffer in the eye drop solution can affect the drug’s solubility and absorption . Additionally, the presence of other medications can also impact the effectiveness of this compound .
Safety and Hazards
Future Directions
Amneal Pharmaceuticals announced the approval and launch of fluorometholone ophthalmic suspension. The product received 180-day competitive generic therapy (CGT) exclusivity from the U.S. Food and Drug Administration, a status that applies to first-marketed generics of key medicines .
Relevant Papers
- A study evaluated the efficacy of the isolated use of this compound compared with the combined use of azelastine and this compound for the treatment of severe allergic conjunctival disease (ACD). The study found that while both the isolated use of this compound and combined use of azelastine and this compound are effective in alleviating the signs and symptoms of severe ACD, optimal response can be achieved with adjunctive treatment including azelastine .
- Another study compared the efficacy and safety of 0.1% bromfenac sodium ophthalmic solution and 0.02% this compound ophthalmic suspension in the inhibition of multiple inflammatory cytokines in the aqueous humour of patients with pseudophakic eyes who had undergone phacoemulsification and intraocular lens implantation .
- A study compared the efficacy and safety of loteprednol etabonate versus this compound in the treatment of patients after corneal refractive surgery .
Biochemical Analysis
Biochemical Properties
Fluorometholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. This binding leads to the activation or repression of specific genes involved in inflammatory responses. This compound also interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, which are key players in the inflammatory response. This suppression leads to a decrease in the recruitment of immune cells to the site of inflammation. In epithelial cells of the eye, this compound reduces the expression of adhesion molecules, thereby decreasing the infiltration of inflammatory cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as NF-κB and AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of genes involved in inflammatory and immune responses. This compound also inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong anti-inflammatory effects, but its efficacy may decrease with prolonged use due to receptor downregulation and desensitization. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that chronic exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At high doses, this compound can cause toxic effects, including cataract formation and increased intraocular pressure. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4). The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. This compound can also affect metabolic flux by altering the levels of metabolites involved in the inflammatory response, such as prostaglandins and leukotrienes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. This compound tends to accumulate in tissues with high levels of glucocorticoid receptors, such as the eye and liver .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. In the cytoplasm, this compound binds to glucocorticoid receptors, and the complex translocates to the nucleus to exert its effects on gene expression. This localization is crucial for its activity and function in modulating inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorometholone is synthesized through a series of chemical reactions starting from a suitable steroid precursorThe key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process involves the use of catalysts and reagents that facilitate the specific chemical transformations required to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Fluorometholone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be employed under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of this compound .
Comparison with Similar Compounds
- Prednisolone
- Dexamethasone
- Hydrocortisone
- Betamethasone
- Triamcinolone
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluorometholone involves the conversion of a starting material to a key intermediate, which is then further modified to yield the final product.", "Starting Materials": [ "Methanol", "Fluorine gas", "Methylene chloride", "Sodium hydroxide", "Methanol-d4" ], "Reaction": [ "Step 1: Methanol is treated with sodium hydroxide to form sodium methoxide.", "Step 2: Fluorine gas is bubbled through methylene chloride in the presence of sodium methoxide to form fluoroform.", "Step 3: The fluoroform is reacted with methanol-d4 to form deuterated fluoroform.", "Step 4: Deuterated fluoroform is reacted with the key intermediate, 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione, in the presence of a catalyst to yield Fluorometholone." ] } | |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. | |
CAS No. |
426-13-1 |
Molecular Formula |
C22H29FO4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
FAOZLTXFLGPHNG-UJCWEEBASA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Appearance |
Solid powder |
melting_point |
292-303 297 °C |
426-13-1 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.66e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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